



## Application of Mass Spectrometry in Studying Platinum-DNA Adducts

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Platinum-based drugs, such as cisplatin, carboplatin, and oxaliplatin, are among the most effective and widely used chemotherapeutic agents. Their primary mechanism of action involves binding to nuclear DNA, forming platinum-DNA adducts that distort the DNA structure, inhibit replication and transcription, and ultimately trigger apoptosis in cancer cells.[1][2][3] The formation and repair of these adducts are critical determinants of both the therapeutic efficacy and the toxicity of these drugs.[4] Consequently, the precise identification and quantification of platinum-DNA adducts are paramount for understanding drug mechanisms, developing new platinum agents, and predicting clinical outcomes.[5][6]

Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the sensitive and specific analysis of platinum-DNA adducts.[7][8] Various MS techniques, including Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with liquid chromatography (LC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), offer unique advantages for both the quantification of total platinum bound to DNA and the structural characterization of specific adducts.[9][10][11]

These application notes provide an overview of the methodologies and protocols for studying platinum-DNA adducts using mass spectrometry, tailored for researchers, scientists, and drug



development professionals.

# Key Mass Spectrometry Techniques Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive elemental analysis technique capable of detecting platinum at parts-per-billion (ppb) or even lower concentrations, making it ideal for quantifying the total amount of platinum bound to DNA.[7][12] This method does not provide structural information about the adducts but offers excellent accuracy and precision for quantitative studies.[8][13]

### **Liquid Chromatography-Mass Spectrometry (LC-MS/MS)**

LC-MS/MS combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the mass analysis capabilities of tandem mass spectrometry. This powerful combination allows for the separation, identification, and quantification of specific platinum-DNA adducts, such as the major 1,2-intrastrand d(GpG) adduct of cisplatin.[11][14] The use of an internal standard is crucial for accurate and reproducible quantification.[14]

### Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a valuable technique for the analysis of larger molecules, including oligonucleotides containing platinum adducts.[9][15] It can be used to identify the formation of different types of adducts and to analyze DNA cross-linking patterns.[9][15]

### **Quantitative Data Summary**

The following tables summarize quantitative data on platinum-DNA adduct formation from various studies, showcasing the utility of mass spectrometry in different experimental systems.

Table 1: Platinum-DNA Adduct Levels in Peripheral Blood Leukocytes of Patients.[16]



Patient Group	Time Point	Mean Pt-DNA Adduct Level (fmol/μg DNA) ± SD	
In vitro incubation	-	14.33 ± 14.71	
Healthy Volunteers (in vitro)	-	23.4 ± 19.53	
Cisplatin/Carboplatin-based chemotherapy	1 h post-treatment	1.91 ± 3.59	
Cisplatin/Carboplatin-based chemotherapy	24 h post-treatment	2.61 ± 3.35	
Cisplatin-treated patients	24 h post-treatment	3.15 ± 3.64	
Standard dose Carboplatin- treated patients	24 h post-treatment	0.57 ± 0.73	
High-dose Carboplatin-treated patients	24 h post-treatment	1.18 ± 1.06	
Responsive to chemotherapy	-	3.23 ± 3.51	
Nonresponsive to chemotherapy	-	2.34 ± 3.01	

Table 2: Quantification of Cisplatin-d(GpG) Adducts in Ovarian Carcinoma Cell Lines and C57/BL6 Mice using UPLC-MS/MS.[11]

Sample Type	Cisplatin Dose	Adduct Level
Ovarian Carcinoma Cell Lines	Biologically relevant doses	Quantifiable
C57/BL6 Mice	Biologically relevant doses	Quantifiable
Limit of Quantification	-	3 fmol or 3.7 adducts per 10 <sup>8</sup> nucleotides

Table 3: Formation and Removal of Platinum-DNA Adducts in HCT116 Cells.[13]



Cell Line	Treatment	Time	Adduct Removal	Half-life (t½)
HCT116 (hMLH1- deficient)	Cisplatin	6 h	~19%	32 h
HCT116+ch3 (hMLH1- complemented)	Cisplatin	6 h	~19%	32 h
HCT116	Oxaliplatin (1 h)	-	-	-
(Compared to Cisplatin)	56% of adducts formed			

### **Experimental Protocols**

### Protocol 1: Quantification of Total Platinum-DNA Adducts by ICP-MS

This protocol is adapted from methodologies described for quantifying platinum accumulation in cellular DNA.[2][7]

- 1. Cell Culture and Treatment:
- Culture cancer cells (e.g., A2780 ovarian cancer cells) under standard conditions.[7]
- Treat cells with the desired concentration of the platinum drug (e.g., cisplatin) for a specified duration.
- 2. Isolation of DNA:
- Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit.
- Treat the DNA preparation with RNase to remove RNA contamination.[13]
- 3. Sample Digestion:



- Quantify the isolated DNA using a fluorometric method (e.g., Hoechst 33258).[13]
- Digest a known amount of DNA (e.g., 10 μg) in a small volume of high-purity nitric acid.[13]
- 4. ICP-MS Analysis:
- Dilute the digested samples to the appropriate volume with deionized water.
- Prepare platinum standard solutions for calibration.
- Analyze the samples using an ICP-MS instrument, monitoring the signal for <sup>195</sup>Pt.[10]
- Quantify the platinum content based on the calibration curve.
- 5. Data Analysis:
- Calculate the amount of platinum per microgram of DNA.
- The phosphorus content can also be monitored (<sup>31</sup>P) to normalize the data to the amount of DNA.[10]

### Protocol 2: Analysis of Specific Platinum-DNA Adducts by UPLC-MS/MS

This protocol is based on the method developed for the quantification of cisplatin 1,2-intrastrand guanine-guanine adducts.[11][14]

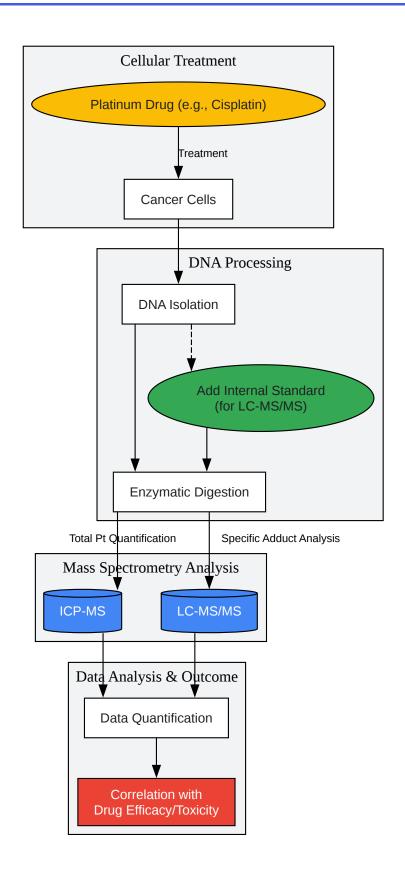
- 1. DNA Isolation and Enzymatic Hydrolysis:
- Isolate genomic DNA from cells or tissues treated with a platinum drug.
- Add a known amount of a stable isotope-labeled internal standard (e.g., <sup>15</sup>N<sub>10</sub>-labeled cisplatin-d(GpG) adduct).[11]
- Perform enzymatic hydrolysis of the DNA to nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
- 2. Sample Purification:



- Purify the digested sample to remove enzymes and other interfering substances. This can be achieved by centrifugal filtration or solid-phase extraction.[14]
- For enhanced sensitivity, an HPLC fraction collection step can be included to enrich the platinated adducts.[14]
- 3. UPLC-MS/MS Analysis:
- Inject the purified sample onto a UPLC system coupled to a tandem mass spectrometer.
- Use a suitable column (e.g., HSS T3) for chromatographic separation.
- Operate the mass spectrometer in the selective reaction monitoring (SRM) mode.
- Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard. For cisplatin-d(GpG), this could be m/z 412.5 → 248.1, and for the <sup>15</sup>N<sub>10</sub>-labeled internal standard, m/z 417.5 → 253.1.[11]
- 4. Quantification:
- Generate a calibration curve using known amounts of the adduct standard and the internal standard.
- Quantify the amount of the specific adduct in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

# Visualizations Signaling and Experimental Workflow Diagrams

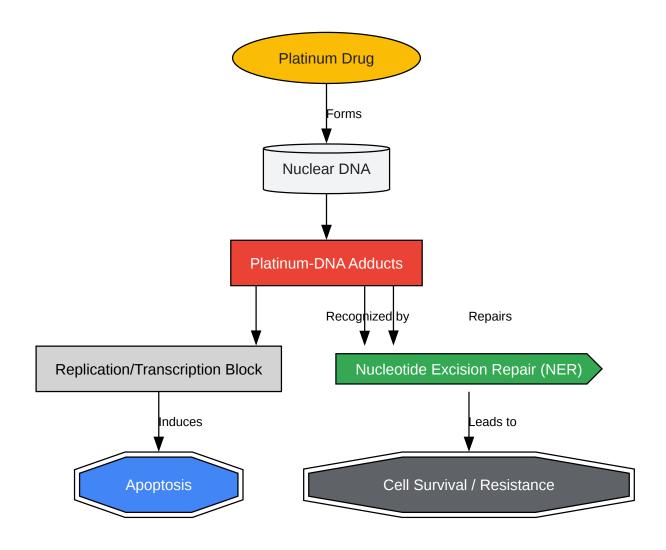




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Caption: Experimental workflow for mass spectrometry analysis of platinum-DNA adducts.





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